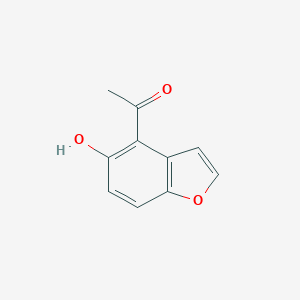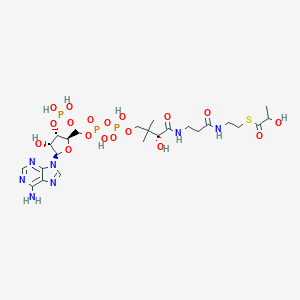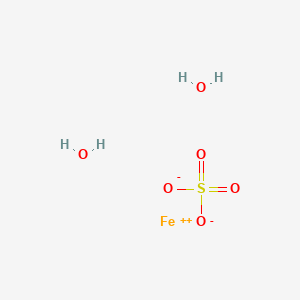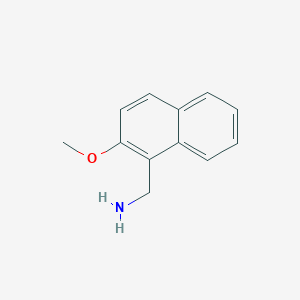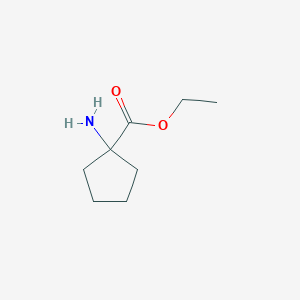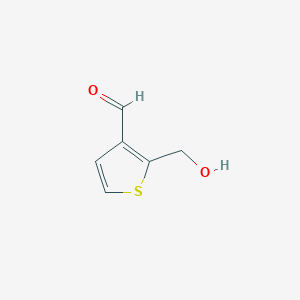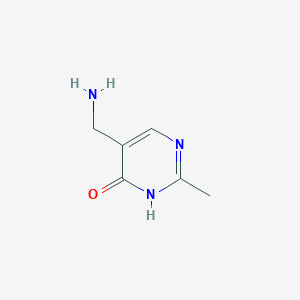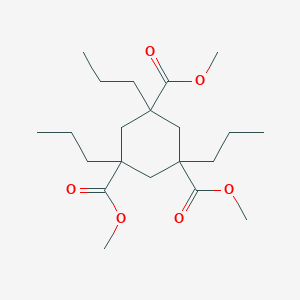
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate, also known as TMT, is a cyclic ester compound that has been widely studied for its potential applications in various scientific research fields. TMT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in research studies.
Mechanism Of Action
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate is believed to act on various cellular pathways, including calcium signaling and oxidative stress. Studies have suggested that Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate may modulate the activity of certain enzymes and transcription factors, leading to changes in gene expression and cellular function.
Biochemical And Physiological Effects
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and neuroprotective properties. Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has also been found to modulate the activity of various neurotransmitters and receptors, suggesting potential applications in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has several advantages as a research tool, including its high purity and stability, as well as its ability to penetrate cell membranes and localize to specific organelles. However, Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate also has some limitations, including its relatively low solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate, including further studies of its mechanisms of action and potential therapeutic applications in neurological disorders. Additionally, Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate may have applications in other areas of research, such as cancer biology and drug discovery. Further optimization of synthesis methods and development of new derivatives may also lead to new applications for Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate in scientific research.
Synthesis Methods
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate can be synthesized through a multi-step process involving the reaction of cyclohexanone with propanol and acetic anhydride, followed by esterification with trimethyl orthoformate and subsequent hydrolysis. This synthesis method has been extensively studied and optimized for high yield and purity.
Scientific Research Applications
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring intracellular calcium levels, as a potential therapeutic agent for Alzheimer's disease, and as a tool for studying the mechanisms of neurodegeneration and neuroprotection.
properties
CAS RN |
131589-70-3 |
|---|---|
Product Name |
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate |
Molecular Formula |
C21H36O6 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate |
InChI |
InChI=1S/C21H36O6/c1-7-10-19(16(22)25-4)13-20(11-8-2,17(23)26-5)15-21(14-19,12-9-3)18(24)27-6/h7-15H2,1-6H3 |
InChI Key |
AAQNYVRSASCAJP-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(CC(C1)(CCC)C(=O)OC)(CCC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CCCC1(CC(CC(C1)(CCC)C(=O)OC)(CCC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



